molecular formula C11H10N2O2 B171521 N-methyl-5-phenyl-3-isoxazolecarboxamide CAS No. 144537-05-3

N-methyl-5-phenyl-3-isoxazolecarboxamide

Cat. No.: B171521
CAS No.: 144537-05-3
M. Wt: 202.21 g/mol
InChI Key: MOMKSFSROUJANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-phenyl-3-isoxazolecarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Properties

N-methyl-5-phenyl-3-isoxazolecarboxamide and its derivatives have been investigated for their anticonvulsant properties. A study by Lepage et al. (1992) on N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides found that certain derivatives exhibited significant anticonvulsant activity, especially in the MES test. Specific modifications like disubstitution in the phenyl ring enhanced the activity (Lepage, Tombret, Cuvier, Marivain, & Gillardin, 1992).

Anti-inflammatory and Immunosuppressive Effects

Another application involves the exploration of these compounds in the context of autoimmune and inflammatory gene modulation. Płoszaj et al. (2016) investigated the effects of 5-amino-3-methyl-4-isoxazolecarbohydrazide (a derivative) on gene expression in human Caco-2 cultured cells. The study revealed potential for future clinical development of these compounds as disease-modifying agents (Płoszaj, Regiec, Ryng, Piwowar, & Kruzel, 2016).

Herbicidal Activity

Additionally, this compound derivatives have been studied for their herbicidal properties. Hamper et al. (1995) synthesized a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, demonstrating significant herbicidal activity against various weeds (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).

Anticancer Potential

There is also research into the potential anticancer activity of this compound derivatives. Shaw et al. (2012) synthesized and evaluated N-phenyl-5-carboxamidyl isoxazoles for their anticancer activity, with some derivatives showing significant activity against colon cancer cells (Shaw, Chen, Bourgault, Jiang, Kumar, Mishra, Valeriote, Media, Bobbitt, Pietraszkiewicz, Edelstein, & Andreana, 2012).

Photochemistry Studies

Research into the photochemical properties of phenyl-substituted 1-methylpyrazoles, which are structurally related to this compound, has also been conducted. Pavlik and Kebede (1997) investigated the phototransposition of these compounds, revealing insights into their photochemical behavior (Pavlik & Kebede, 1997).

Antibacterial Applications

Lastly, there is interest in the antibacterial applications of this compound derivatives. Shu-jun (2006) studied the synthesis and antibacterial activities of 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, demonstrating effective bacteriostatic effects on various bacterial strains (Chao Shu-jun, 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and carries the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Isoxazole derivatives have shown promising results in the field of drug discovery, particularly in the development of anticancer medications . A nano-emulgel strategy has been used to improve the permeability of potent compounds into cancer cells . This suggests potential future directions for the development of “N-methyl-5-phenyl-3-isoxazolecarboxamide” and similar compounds.

Mechanism of Action

Properties

IUPAC Name

N-methyl-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-12-11(14)9-7-10(15-13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMKSFSROUJANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447232
Record name N-methyl-5-phenyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144537-05-3
Record name N-methyl-5-phenyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-methyl-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-methyl-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-methyl-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-methyl-5-phenyl-3-isoxazolecarboxamide
Customer
Q & A

Q1: How is N-Methyl-5-phenylisoxazole-3-carboxamide synthesized?

A1: The research paper outlines a synthetic route to various functionalized isoxazoles, including N-Methyl-5-phenylisoxazole-3-carboxamide. The process begins with a 1,3-dipolar cycloaddition reaction between ethynylbenzene and N-methylcarbamoylnitrile oxide. [] This forms the core isoxazole structure. While the paper doesn't detail the subsequent steps to specifically obtain N-Methyl-5-phenylisoxazole-3-carboxamide, it highlights the versatility of the nitrile oxide precursor. The researchers demonstrate that this precursor can be transformed into various functional groups (carboxylic acid, esters, amides, etc.) through a series of reactions. [] This implies that N-Methyl-5-phenylisoxazole-3-carboxamide is likely obtained through one of these transformations, though the exact conditions are not specified.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.